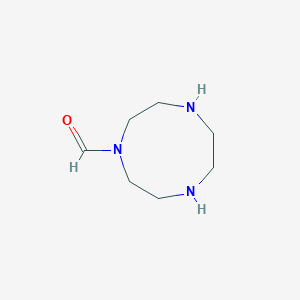
1,4,7-Triazonane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,7-Triazonane-1-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H15N3O and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Structure
1,4,7-Triazonane-1-carbaldehyde is characterized by its triazacyclononane backbone, which allows for the formation of stable complexes with transition metals. The presence of the aldehyde functional group enhances its reactivity and versatility as a ligand. The molecular formula is C7H15N3O, and it has been shown to exhibit significant chelating abilities with various metal ions.
Coordination Chemistry
One of the primary applications of TAC is in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for:
- Metal Ion Binding : TAC can effectively coordinate with metals such as copper, cobalt, and nickel. Studies have demonstrated that TAC-based ligands can stabilize metal ions in various oxidation states, which is crucial for catalytic processes .
- Synthesis of Metal Complexes : Research has shown that TAC can be used to synthesize novel metal complexes that have potential applications in catalysis and materials science. For instance, TAC derivatives have been utilized to create catalysts for organic transformations, including alkene oxidation reactions .
Case Study: Copper Complexes
A notable study investigated the complexation of copper ions using TAC-based ligands. The research highlighted the formation of stable dinuclear copper complexes that exhibited enhanced catalytic activity in various reactions. The study provided insights into the electronic properties of these complexes and their potential use in industrial applications .
Catalysis
TAC has also been explored as a catalyst in organic synthesis. Its ability to stabilize metal ions allows it to facilitate several chemical reactions:
- Oxidation Reactions : TAC-mediated oxidation reactions have been reported, where the compound acts as a catalyst to convert alkenes into carbonyl compounds via a [3 + 2] oxidation addition mechanism. This pathway demonstrates the effectiveness of TAC in promoting chemical transformations under mild conditions .
- Biocatalysis : There is growing interest in employing TAC-based ligands for biocatalytic applications. By modifying the ligand structure, researchers aim to enhance selectivity and reactivity towards specific substrates, making it a promising candidate for green chemistry initiatives.
Bioconjugation
The incorporation of TAC into bioconjugation strategies represents another significant application:
- Targeted Drug Delivery : TAC can be functionalized to create bifunctional chelators that facilitate the attachment of therapeutic agents to targeting moieties. This approach is particularly relevant in developing targeted cancer therapies where precise delivery of drugs is critical .
- Radiopharmaceuticals : The ability of TAC to complex with radiometals has led to its use in radiopharmaceutical development. By attaching radioisotopes to TAC-based ligands, researchers can create imaging agents for diagnostic purposes in nuclear medicine .
Data Table: Summary of Applications
属性
CAS 编号 |
112498-53-0 |
|---|---|
分子式 |
C7H15N3O |
分子量 |
157.21 g/mol |
IUPAC 名称 |
1,4,7-triazonane-1-carbaldehyde |
InChI |
InChI=1S/C7H15N3O/c11-7-10-5-3-8-1-2-9-4-6-10/h7-9H,1-6H2 |
InChI 键 |
HCJQGIXHIGWWEL-UHFFFAOYSA-N |
SMILES |
C1CNCCN(CCN1)C=O |
规范 SMILES |
C1CNCCN(CCN1)C=O |
同义词 |
1H-1,4,7-Triazonine-1-carboxaldehyde, octahydro- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















